2,2'-Bipyrimidine

Description

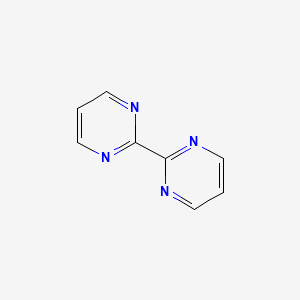

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOAFLAGUQUJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188226 | |

| Record name | 2,2'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34671-83-5 | |

| Record name | 2,2′-Bipyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34671-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2'-Bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,2'-bipyrimidine, a key building block in coordination chemistry and drug development. This document details established synthetic protocols and comprehensive characterization data to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several cross-coupling strategies. The Ullmann coupling of 2-iodopyrimidine is a high-yield and well-established method.[1][2] Alternative methods, such as Stille and Suzuki couplings, also offer viable synthetic routes.[3][4][5]

Ullmann Coupling Reaction

The Ullmann reaction provides an efficient pathway for the synthesis of symmetrical biaryls through a copper-catalyzed coupling of aryl halides.[6][7] An improved, high-yield synthesis of this compound utilizes the Ullmann coupling of 2-iodopyrimidine.[2]

Experimental Protocol: Ullmann Coupling of 2-Iodopyrimidine [2]

-

Reactant Preparation: In a reaction vessel, combine 2-iodopyrimidine and activated copper powder.

-

Reaction Setup: Add anhydrous dimethylformamide (DMF) as the solvent.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to prevent side reactions.

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 170°C) for several hours.

-

Work-up: After cooling, the reaction mixture is treated to remove the copper catalyst and isolate the crude product.

-

Purification: The crude this compound is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.

Note: The activation of the copper powder is a critical step to achieve high yields.

Stille Coupling Reaction

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[4][8] This method has been successfully applied to the synthesis of various bipyridine and bipyrimidine derivatives.[3][8]

Experimental Protocol: Stille Coupling for this compound Synthesis [3]

-

Reactant Preparation: Combine 2-halopyrimidine (e.g., 2-chloropyrimidine) and a suitable organotin reagent (e.g., hexa-n-butyldistannane) in a reaction flask.

-

Catalyst and Ligand: Add a palladium catalyst (e.g., Buchwald G3-PdPt-Bu3) and a suitable base.

-

Solvent: Use an appropriate organic solvent, such as toluene.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere.

-

Heating: Heat the reaction mixture to reflux for a specified period.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure followed by purification to isolate the this compound.

Suzuki Coupling Reaction

The Suzuki coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[5][9][10] While widely used for the synthesis of bipyridines, the stability of 2-pyridylboron compounds can be a challenge.[5][9] However, the use of stabilized 2-pyridylboronic acid esters has made this a viable route.[5]

Conceptual Workflow for Suzuki Coupling

Caption: Conceptual workflow for the Suzuki coupling synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H | CDCl₃ | 9.05 (dd, H4, H4'), 8.85 (dd, H6, H6'), 7.45 (dd, H5, H5') |

| ¹³C | CDCl₃ | 158.9, 130.0, 121.0 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The specific coupling constants (J values) can be found in the referenced literature.[11][12][13]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and vibrational modes present in the this compound molecule.[14][15][16]

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1596 | C=N stretching |

| ~1434-1476 | C=C stretching |

| ~735-766 | C-H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule.[17][18][19] The absorption maxima can be influenced by the solvent.

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol | 235, 280 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[20][21][22][23]

Table 4: Mass Spectrometry Data for this compound

| Technique | Molecular Ion (m/z) | Key Fragments (m/z) |

| Electron Ionization (EI) | 158 | 130, 104, 78, 52 |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(34671-83-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. rjp.nipne.ro [rjp.nipne.ro]

- 15. researchgate.net [researchgate.net]

- 16. 2,2'-Bipyridine(366-18-7) IR Spectrum [m.chemicalbook.com]

- 17. 2,2'-Bipyridine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. This compound [webbook.nist.gov]

- 21. article.sapub.org [article.sapub.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. This compound | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrimidine is a heterocyclic aromatic organic compound characterized by two pyrimidine rings linked at their 2-positions.[1] This rigid, planar structure imparts significant stability and electron-deficient properties, making it a compound of interest in various chemical and pharmaceutical applications.[1] It is primarily utilized as a bridging ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of its synthesis and structural-property relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄ | [2][3][4][5][6][7] |

| Molecular Weight | 158.16 g/mol | [2][3][4][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][2][8] |

| Melting Point | 110-116 °C | [2][3][4][8][9] |

| Boiling Point | 395.4 ± 25.0 °C (Predicted) | [8] |

| Solubility | Soluble in methanol | [1][3][4][8] |

| pKa | -1.22 ± 0.33 (Predicted) | [8] |

| CAS Number | 34671-83-5 | [2][3][5][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound via Ullmann Coupling

An efficient and high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.[10][11]

Materials:

-

2-Iodopyrimidine

-

Activated copper powder

-

Absolute Dimethylformamide (DMF)

-

Potassium cyanide

-

25% aqueous ammonia solution

-

Ethyl acetate

-

Petroleum ether (bp 40-70 °C)

Procedure:

-

In a 250 mL double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).

-

Add 60 mL of absolute DMF and flush the flask with nitrogen for 10 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C.

-

After 3.5 hours, add an additional 4.0 g (63.0 mmol) of activated copper powder to the mixture.

-

Continue the reaction for a total of 7 hours, then increase the temperature to 120-130 °C for 2 hours.

-

Cool the resulting suspension to 0 °C.

-

To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.

-

The crude this compound product is then isolated.

-

Recrystallize the crude product from an ethyl acetate-petroleum ether mixture to yield pure this compound.

Determination of Melting Point

The melting point of this compound is determined using a standard capillary melting point apparatus.

Procedure:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. For this compound, this range is typically between 110 °C and 116 °C.[2][3][4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

-

The sample is typically dissolved in a deuterated solvent, such as CDCl₃.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

-

For this compound in CDCl₃, the ¹³C NMR spectrum shows peaks at approximately δ 158.9, 130.0, and 121.0.[10]

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectra are obtained using a spectrophotometer.

-

A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as spectrophotometric or potentiometric titration.

General Spectrophotometric Titration Protocol:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

Changes in the absorbance at a specific wavelength are monitored as a function of pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Properties Relationship

Caption: Relationship between structure and properties of this compound.

Experimental Workflow for pKa Determination

Caption: Generalized workflow for pKa determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2 -Bipyrimidine 95 34671-83-5 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 34671-83-5 [chemicalbook.com]

- 9. 2,2′-ビピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. vg.web.elte.hu [vg.web.elte.hu]

- 11. researchgate.net [researchgate.net]

The Structural Landscape of 2,2'-Bipyrimidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2,2'-bipyrimidine and its derivatives. It is designed to serve as a comprehensive resource, offering detailed crystallographic data, experimental protocols for synthesis and crystal growth, and visualizations of experimental workflows and key molecular interactions. The information presented herein is intended to support research and development efforts in fields where the structural characteristics of these compounds are of paramount importance.

Core Crystallographic Data

The following tables summarize the crystallographic data for this compound and a selection of its derivatives and metal complexes, providing a comparative overview of their solid-state structures.

Table 1: Unit Cell Parameters of this compound and Its Derivatives/Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 4,4′,6,6′-Tetramethyl-2,2′-bipyrimidine hexahydrate | C₁₂H₁₄N₄·6H₂O | Triclinic | P-1 | 6.8622(19) | 11.098(3) | 11.750(3) | 98.233(3) | 91.774(4) | 102.599(4) | 2 |

| [Fe₂(H₂O)₈(bipym)][SO₄]₂·2H₂O | C₈H₂₄Fe₂N₄O₁₄S₂ | Monoclinic | P2₁/c | 8.138(1) | 11.661(2) | 11.886(2) | 90 | 91.85(1) | 90 | 2 |

| [Fe₂(H₂O)₆(bipym)(SO₄)₂] | C₈H₁₈Fe₂N₄O₁₄S₂ | Monoclinic | P2₁/n | 6.275(2) | 13.550(4) | 10.937(2) | 90 | 96.43(2) | 90 | 2 |

| 5,5'-Dibromo-2,2'-bipyridine | C₁₀H₆Br₂N₂ | Monoclinic | P2₁/a | 21.072(4) | 5.956(1) | 3.997(1) | 90 | 91.78(2) | 90 | 2 |

| [(tBuSiMe₂O)₂MoO₂(2,2′-bipyridine)] | C₂₂H₃₈MoN₂O₄Si₂ | Triclinic | P-1 | - | - | - | - | - | - | 2 |

| [Cu(C₁₄H₁₂N₂)₂]Br·H₂O | C₂₈H₂₆BrCuN₄O | Monoclinic | P2₁/c | 14.067(4) | 17.687(6) | 10.337(5) | 90 | 91.04(3) | 90 | - |

| [Cu(C₁₄H₁₂N₂)₂]Cl·2H₂O | C₂₈H₂₈ClCuN₄O₂ | Triclinic | - | - | - | - | - | - | - | - |

Table 2: Selected Bond Lengths, Angles, and Dihedral Angles

| Compound | Parameter | Value |

| 4,4′,6,6′-Tetramethyl-2,2′-bipyrimidine hexahydrate | Dihedral angle between pyrimidine rings | 5.285(6)° |

| [Fe₂(H₂O)₈(bipym)][SO₄]₂·2H₂O | Intramolecular Fe-Fe separation | 5.836(1) Å |

| Bite angle of bipyrimidine | 74.9(1)° | |

| [Fe₂(H₂O)₆(bipym)(SO₄)₂] | Intramolecular Fe-Fe separation | 5.909(1) Å |

| Bite angle of bipyrimidine | 74.1(1)° | |

| [(tBuSiMe₂O)₂MoO₂(2,2′-bipyridine)] | Mo-O (siloxy) bond lengths | 1.9001(17) Å, 1.9149(17) Å |

| Mo=O bond lengths | 1.7058(17) Å, 1.7073(16) Å | |

| Mo-N bond lengths | 2.3508(18) Å, 2.3523(18) Å | |

| Dihedral angle between pyridine rings | 9.76(14)° | |

| 5,5'-Dibromo-2,2'-bipyridine | Conformation of the bipyridine moiety | Coplanar anti |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its derivatives, as well as the general procedures for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound via Ullmann Coupling

A high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.[1]

Materials:

-

2-Iodopyrimidine

-

Activated copper bronze

-

Argon atmosphere

-

Acetone

-

Dichloromethane

Procedure:

-

A Schlenk flask is charged with 2-iodopyrimidine and activated copper bronze.

-

The flask is flushed with argon to create an inert atmosphere.

-

The mixture is heated at 170°C for 8 hours.

-

After cooling to room temperature, the reaction mixture is extracted multiple times with acetone and dichloromethane.

-

The combined organic extracts are filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by a suitable method, such as column chromatography or recrystallization.

This procedure can also be adapted for the synthesis of substituted 2,2'-bipyrimidines, such as 4,4',6,6'-tetramethyl-2,2'-bipyrimidine and 5,5'-dibromo-2,2'-bipyrimidine.[1]

General Protocol for Single Crystal Growth

Obtaining high-quality single crystals is crucial for accurate X-ray diffraction studies. The following are common techniques for the crystallization of organic compounds like this compound and its derivatives.

1. Slow Evaporation:

-

Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

-

Filter the solution through a clean filter to remove any particulate matter into a clean crystallization vessel (e.g., a small vial or test tube).

-

Cover the vessel, but not tightly, to allow for the slow evaporation of the solvent. A cap with a small hole or a piece of parafilm with a few pinpricks can be used.

-

Place the vessel in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over a period of days to weeks.

2. Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (near the solvent's boiling point).

-

Filter the hot solution into a clean, pre-warmed crystallization vessel.

-

Seal the vessel and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to allow for very slow cooling to room temperature.

-

Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.

3. Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the precipitant).

-

The precipitant will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

The collected data are processed, including integration of the reflection intensities and correction for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the crystallographic analysis of this compound derivatives and the common intermolecular interactions that govern their crystal packing.

References

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 2,2'-Bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and photophysical properties of 2,2'-bipyrimidine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in fields where the nuanced understanding of molecular photophysics and electronics is crucial, such as in the development of novel therapeutics, chemical sensors, and photocatalytic systems.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₄. Structurally, it consists of two pyrimidine rings linked by a single bond between the 2 and 2' positions. This arrangement confers a planar conformation and a rich electronic structure, making it an intriguing subject for photophysical and electrochemical studies. Its ability to act as a chelating ligand for various metal ions has led to its extensive use in coordination chemistry, where the resulting metal complexes exhibit a wide range of interesting photophysical and photochemical behaviors. However, understanding the intrinsic properties of the free ligand is fundamental to elucidating the behavior of its more complex derivatives.

Electronic Properties

The electronic properties of this compound are characterized by its aromaticity and the presence of four nitrogen atoms, which influence its molecular orbital energies and electrochemical behavior.

Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of this compound. It undergoes reversible reduction processes, indicating its ability to accept electrons and form stable radical anions and dianions. This property is particularly relevant in the design of electron transfer systems and redox-active materials.

A study on unsubstituted this compound revealed a reversible one-electron reduction event at a potential of -2.19 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. A second, irreversible reduction was observed at approximately -2.6 V, which led to decomposition of the molecule on the CV timescale.

Table 1: Electrochemical Data for this compound

| Parameter | Value | Conditions |

| First Reduction Potential (E₁/₂red) | -2.19 V vs Fc/Fc⁺ | 5 mM in 0.1 M TBABF₄/MeCN |

| Second Reduction Potential (Ep/₂red) | ~ -2.6 V (irreversible) | 5 mM in 0.1 M TBABF₄/MeCN |

Photophysical Properties

The photophysical properties of this compound are governed by the nature of its electronic transitions upon absorption of light. These properties include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. While specific data for the parent this compound is limited, data for the structurally similar 2,2'-bipyridine provides a reasonable approximation.

Absorption and Emission Spectra

This compound exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the aromatic system. The absorption spectrum of the closely related 2,2'-bipyridine in acetonitrile shows a maximum at 281 nm. The fluorescence of this compound is generally weak, with a low quantum yield and a short excited-state lifetime. This is attributed to efficient intersystem crossing from the singlet excited state to the triplet state.

Table 2: Photophysical Data for 2,2'-Bipyridine (as an analogue for this compound)

| Parameter | Value | Solvent |

| Absorption Maximum (λₐbs) | 281 nm[1] | Acetonitrile |

| Emission Maximum (λₑₘ) | Not readily available for the free ligand | - |

| Fluorescence Quantum Yield (Φf) | Low[2] | - |

| Excited-State Lifetime (τ) | Sub-nanosecond[2] | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Synthesis of this compound (Ullmann Coupling)

A high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.

Materials:

-

2-Iodopyrimidine

-

Activated copper powder

-

Anhydrous Dimethylformamide (DMF)

-

Potassium cyanide (KCN)

-

25% aqueous ammonia solution

Procedure:

-

In a double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).

-

Add anhydrous DMF (60 mL) and flush the flask with nitrogen for 10 minutes.

-

Heat the reaction mixture to 80-85 °C with vigorous stirring for 7 hours.

-

Increase the temperature to 120-130 °C for an additional 2 hours.

-

Cool the suspension to 0 °C.

-

To remove the coordinated copper, carefully add a 25% aqueous solution of ammonia containing potassium cyanide.

-

The product, this compound, can then be isolated and purified, typically yielding around 90%.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use the pure solvent as a reference in the reference cuvette.

-

Record the absorption spectrum of each solution over a desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorption (λₘₐₓ).

Fluorescence Spectroscopy

Instrumentation:

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp) and an emission detector.

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs strongly (e.g., its λₘₐₓ).

-

Record the emission spectrum by scanning the emission monochromator over a range of longer wavelengths.

Fluorescence Quantum Yield Determination (Comparative Method)

Procedure:

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance of each solution at the excitation wavelength is below 0.1.

-

Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Cyclic Voltammetry

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

Procedure:

-

Prepare a solution of this compound (e.g., 5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBABF₄).

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest.

-

The potential should be referenced to an internal or external standard, such as the Fc/Fc⁺ couple.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's electronic and photophysical properties.

Caption: Jablonski diagram for this compound.

Caption: Experimental workflow for this compound.

References

2,2'-Bipyrimidine Coordination Chemistry: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2'-Bipyrimidine

This compound (bpym) is a heterocyclic organic compound that serves as a versatile and crucial ligand in the field of coordination chemistry. Structurally, it consists of two pyrimidine rings linked by a single carbon-carbon bond. This arrangement allows it to act as a bridging ligand, capable of coordinating to two different metal centers simultaneously, a characteristic that has led to its extensive use in the construction of polynuclear complexes. The resulting dinuclear and polynuclear coordination complexes often exhibit rich spectroscopic, electronic, and magnetic properties.

The bpym core is a valuable motif for creating homodinuclear and heterodinuclear complexes, as well as coordination networks. Its ability to facilitate communication between metal centers makes it a ligand of significant interest for the development of molecular devices, catalysts, and potential therapeutic agents. The robust redox stability and the relative ease of functionalization of the bipyrimidine framework further enhance its utility in designing complex molecular architectures with tailored properties.

Synthesis and Coordination

Ligand Synthesis

The this compound ligand is typically synthesized via an Ullmann coupling reaction of 2-iodopyrimidines. This method provides a reliable route to the core ligand structure.

Metal Complex Synthesis

The formation of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to favor the formation of mononuclear or polynuclear species.

Experimental Protocol: Synthesis of a Representative Ruthenium(II)-Bipyrimidine Complex

This protocol describes the synthesis of a common precursor, --INVALID-LINK--2, where 'bpy' is 2,2'-bipyridine.

Materials:

-

cis-[Ru(bpy)2Cl2]·2H2O

-

This compound (bpym)

-

Ethanol/Water (1:1 v/v)

-

Ammonium hexafluorophosphate (NH4PF6)

-

Argon or Nitrogen gas

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and this compound (1.1 equivalents) is suspended in a 1:1 ethanol/water solution.

-

The mixture is deaerated by bubbling with argon or nitrogen for 15-20 minutes.

-

The reaction mixture is then heated to reflux under an inert atmosphere for 4-6 hours, during which the color of the solution typically changes, indicating complex formation.

-

After cooling to room temperature, the solution is filtered to remove any unreacted starting material.

-

A saturated aqueous solution of ammonium hexafluorophosphate is added to the filtrate to precipitate the desired complex as a hexafluorophosphate salt.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, then diethyl ether, and dried under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system, such as acetone/ether or acetonitrile/ether.

Coordination Modes of this compound

This compound is highly valued for its ability to act as a bridging ligand, connecting two metal centers. The two nitrogen atoms on each pyrimidine ring provide potential coordination sites. The most common coordination mode is a bis-bidentate bridging fashion, where each pyrimidine ring chelates to a different metal ion. This creates a five-membered chelate ring with each metal center. Other coordination modes are also possible depending on the steric and electronic properties of the metal ions and other ligands present.

Synthesis of Novel 2,2'-Bipyrimidine-Based Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-bipyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its inherent ability to chelate metal ions, coupled with the tunable electronic and steric properties achievable through substitution, makes it a versatile building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing novel this compound-based ligands, detailed experimental protocols, and a summary of their applications in drug development, with a focus on their interaction with key signaling pathways.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into classical coupling reactions and cyclocondensation strategies. The choice of method often depends on the desired substitution pattern, scale of reaction, and availability of starting materials.

Ullmann-Type Homocoupling

The Ullmann coupling is a classical and effective method for the synthesis of symmetrical 2,2'-bipyrimidines. This reaction typically involves the copper-mediated coupling of 2-halopyrimidines. An improved high-yield synthesis of the parent this compound involves the Ullmann coupling of 2-iodopyrimidine.

A general workflow for the Ullmann coupling synthesis of this compound is depicted below:

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems, including unsymmetrical 2,2'-bipyrimidines. Key methodologies include Suzuki, Stille, and Negishi couplings.

-

Suzuki Coupling: This versatile method involves the reaction of a pyrimidyl boronic acid or ester with a halopyrimidine in the presence of a palladium catalyst and a base. It is particularly useful for creating unsymmetrical 2,2'-bipyrimidines with good functional group tolerance.

-

Stille Coupling: The Stille coupling utilizes organotin reagents (pyrimidylstannanes) to couple with halopyrimidines. While effective, the toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This reaction employs organozinc reagents (pyrimidylzincs), which are highly reactive and offer mild reaction conditions. The sensitivity of organozinc reagents to air and moisture necessitates the use of inert atmosphere techniques.

A generalized workflow for these cross-coupling reactions is as follows:

Cyclocondensation Reactions

Cyclocondensation reactions offer a powerful alternative for the de novo synthesis of the this compound core, often allowing for the introduction of diverse substituents. One notable method involves the cyclocondensation of β-ketoenamides. This approach provides access to highly functionalized 2,2'-bipyrimidines that may be difficult to access through coupling strategies.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives via various methods.

Table 1: Synthesis of this compound Derivatives via Ullmann Coupling

| Starting Material | Product | Yield (%) | Reference |

| 2-Iodopyrimidine | This compound | 90 | [1][2] |

| 4,6-Dimethyl-2-iodopyrimidine | 4,4',6,6'-Tetramethyl-2,2'-bipyrimidine | 50 | [1] |

| 5-Bromo-2-iodopyrimidine | 5,5'-Dibromo-2,2'-bipyrimidine | 38 | [1] |

Table 2: Spectroscopic Data for Selected this compound Precursors and Products

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| 2-Iodopyrimidine | 8.45 (d, J = 4.90 Hz), 7.32 (t, J = 4.90 Hz) | 158.9, 130.0, 121.0 | [1] |

| 5-Bromo-2-chloropyrimidine | 8.70 (s) | - | [1] |

| 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 0.04 (s, 18H), 2.21 (s, 4H), 6.94 (d, 2H, J = 5.01), 8.05 (br s, 2H), 8.46 (d, 2H, J = 5.00) | -2.2, 27.1, 120.4, 123.0, 148.3, 150.8, 155.5 | [3] |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 4.63 (s, 4H), 7.38 (dd, 2H, J = 1.9, 5.0), 8.43 (s, 2H), 8.70 (d, 2H, J = 4.6) | 43.9, 120.1, 122.8, 146.7, 149.4, 155.8 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Coupling

Step 1: Preparation of 2-Iodopyrimidine

-

To a round-bottomed flask, add 2-chloropyrimidine (40.0 g, 194 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add precooled hydroiodic acid (160.0 mL, 57%) to the solid 2-chloropyrimidine with vigorous stirring.

-

Maintain the mixture at 0 °C and continue stirring for 50 minutes.

-

Neutralize the resulting suspension at 0 °C with a saturated aqueous solution of potassium carbonate.

-

Decolorize the mixture with potassium disulfite at 0 °C.

-

Extract the aqueous solution with diethyl ether (5 x 300 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-iodopyrimidine.[1]

Step 2: Ullmann Coupling to form this compound

-

In a double-necked flask fitted with a reflux condenser and a nitrogen inlet, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).

-

Add absolute dimethylformamide (DMF) (60 mL) and flush the flask with nitrogen for 10 minutes.

-

Heat the reaction mixture to 80-85 °C for 7 hours.

-

Increase the temperature to 120-130 °C for an additional 2 hours.

-

Cool the suspension to 0 °C.

-

To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.

-

The crude this compound can be isolated and purified, with reported yields up to 90%.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine the pyrimidyl halide (1.0 eq), the pyrimidylboronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₂CO₃, KF, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).

-

Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[4][5]

Biological Applications and Signaling Pathways in Drug Development

This compound-based ligands and their metal complexes have shown significant promise in drug development, particularly as anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Anticancer Activity and Associated Signaling Pathways

Several novel this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. The primary mechanism of action is the induction of apoptosis (programmed cell death) through multiple pathways.

1. Induction of Reactive Oxygen Species (ROS) and Apoptosis:

Many bioactive this compound derivatives can increase the intracellular concentration of reactive oxygen species (ROS). While moderate levels of ROS can promote cancer cell proliferation, excessive ROS leads to oxidative stress, mitochondrial damage, and ultimately, apoptosis.

2. Inhibition of Pro-Survival Signaling Pathways:

-

AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some this compound derivatives have been shown to inhibit the phosphorylation and activation of AKT, thereby promoting apoptosis.

-

BRAF/MEK/ERK Pathway: The MAPK/ERK pathway, which includes the serine/threonine-protein kinase BRAF, is another critical pathway that regulates cell growth and division. Mutations in BRAF are common in many cancers. This compound derivatives have been investigated for their potential to inhibit this pathway, leading to cell cycle arrest and apoptosis.

Other Therapeutic Applications

Beyond their anticancer properties, this compound-based ligands are being explored for other therapeutic applications, including:

-

Antiviral Agents: The metal-chelating properties of 2,2'-bipyrimidines can be exploited to inhibit viral enzymes that are dependent on metal ions for their activity.

-

Antimicrobial Agents: Metal complexes of this compound ligands have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

Conclusion

The synthesis of novel this compound-based ligands is a dynamic and evolving field of research. The synthetic methodologies outlined in this guide, from classical Ullmann couplings to modern palladium-catalyzed cross-coupling reactions and cyclocondensation strategies, provide a robust toolbox for chemists to design and create a vast array of functionalized ligands. The demonstrated ability of these compounds to modulate key signaling pathways implicated in cancer and other diseases underscores their significant potential in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these versatile ligands will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

A Historical Review of 2,2'-Bipyrimidine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrimidine (bpm) is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and biology since its initial synthesis. As a structural analogue of the well-studied 2,2'-bipyridine, this compound possesses unique electronic properties and a versatile coordination chemistry that have made it a valuable building block in supramolecular chemistry, catalysis, and, most notably, in the development of novel therapeutic agents. This technical guide provides a comprehensive historical review of this compound research, detailing its synthesis, key experimental protocols, and its burgeoning role in medicinal chemistry, with a focus on its anticancer and antimicrobial applications.

Historical Perspective

The exploration of this compound and its derivatives is intrinsically linked to the development of bipyridine chemistry. While early work on bipyridines dates back to the late 19th and early 20th centuries, dedicated research into this compound gained momentum in the mid-20th century. Initially, the focus was on its synthesis and coordination chemistry, with researchers investigating its ability to act as a bridging ligand in the formation of multinuclear metal complexes. A significant advancement in its synthesis was the application of the Ullmann coupling reaction, which provided a more reliable route to the bipyrimidine core. In recent decades, the focus has shifted towards the biological activities of this compound derivatives, revealing their potential as potent anticancer and antimicrobial agents. This has spurred further research into structure-activity relationships and the elucidation of their mechanisms of action.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Ullmann coupling of 2-halopyrimidines. An improved high-yield synthesis involves the coupling of 2-iodopyrimidine.[1][2][3]

Experimental Protocol: Ullmann Coupling of 2-Iodopyrimidine[1]

Materials:

-

2-Iodopyrimidine

-

Activated copper powder

-

Anhydrous Dimethylformamide (DMF)

-

25% aqueous ammonia solution

-

Potassium cyanide (KCN) - Caution: Highly Toxic

-

Nitrogen gas (N₂)

Procedure:

-

In a 250 mL double-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, combine 15.0 g (72.8 mmol) of 2-iodopyrimidine and 17.5 g (275 mmol) of activated copper powder.

-

Add 60 mL of absolute DMF to the flask.

-

Flush the flask with nitrogen for 10 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C for 7 hours.

-

Increase the temperature to 120-130 °C and maintain for an additional 2 hours.

-

Cool the reaction mixture to 0 °C.

-

To remove the coordinated copper, carefully add a 25% aqueous solution of ammonia containing potassium cyanide. (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment).

-

The product, this compound, can then be isolated and purified, yielding up to 90%.

Characterization Data for this compound:

-

¹H NMR (CDCl₃): δ 8.45 (d, J = 4.90 Hz), 7.32 (t, J = 4.90 Hz).[1]

-

¹³C{¹H} NMR (CDCl₃): δ 158.9, 130.0, 121.0.[1]

-

Appearance: White solid.

Experimental Workflow: Synthesis and Purification of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound via Ullmann coupling.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial effects.[4][5]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| NPS 1 | HepG2 | 0.072 | [6] |

| NPS 2 | HepG2 | 0.154 | [6] |

| NPS 5 | HepG2 | 0.071 | [6] |

| NPS 6 | HepG2 | 0.071 | [6] |

Mechanism of Action: Apoptosis Induction in Cancer Cells

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways:

-

Induction of Reactive Oxygen Species (ROS): Some derivatives lead to an accumulation of ROS within cancer cells, which causes oxidative stress and damages cellular components, ultimately triggering apoptosis.[6]

-

Mitochondrial Membrane Depolarization: They can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[6]

-

DNA Damage: Evidence suggests that these compounds can cause DNA fragmentation, a hallmark of apoptosis.[6]

-

Inhibition of Signaling Pathways: this compound derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]

Signaling Pathway: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK Inhibition by this compound Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways by this compound derivatives, leading to decreased cell proliferation and induction of apoptosis.

Antimicrobial Activity

This compound derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrimidine Derivatives | S. aureus | 1.56 - 6.25 | [7] |

| Pyrimidine Derivatives | B. subtilis | 1.56 | [7] |

| Pyrimidine Derivatives | E. coli | 324.7 - 405.7 (µM) | [7] |

| Pyrimidine Derivatives | P. aeruginosa | 6.25 | [7] |

| 2,2'-Bipyridine Complexes | C. albicans | 128 | [8] |

| 2,2'-Bipyridine Complexes | E. coli | 128 | [8] |

| 2,2'-Bipyridine Complexes | S. aureus | 128 | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no growth is observed.

Conclusion and Future Directions

The historical trajectory of this compound research showcases its evolution from a ligand in coordination chemistry to a versatile scaffold for the development of potent therapeutic agents. The synthetic accessibility of the bipyrimidine core, coupled with the tunability of its properties through derivatization, has fueled its exploration in medicinal chemistry. The demonstrated anticancer and antimicrobial activities, along with initial insights into their mechanisms of action, highlight the significant potential of this compound derivatives in addressing critical unmet medical needs. Future research will likely focus on the optimization of lead compounds to enhance their efficacy and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutics. The continued investigation into the signaling pathways modulated by these compounds will further refine our understanding of their therapeutic potential and may unveil new targets for drug intervention.

References

- 1. vg.web.elte.hu [vg.web.elte.hu]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Improved synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 2,2'-Bipyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The 2,2'-bipyrimidine core is a privileged scaffold in chemical research, demonstrating remarkable versatility in applications ranging from materials science to medicinal chemistry. Its unique electronic properties and chelating ability have made it a focal point for the development of novel functional molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound and its derivatives, with a particular focus on aspects relevant to drug discovery and development. We delve into its structural characteristics, electronic properties, and burgeoning role as a modulator of critical biological pathways.

Molecular Structure and Electronic Properties: A Computational Perspective

Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental structural and electronic characteristics of this compound. These computational approaches provide a granular view of the molecule's geometry, orbital energies, and reactivity, which are crucial for understanding its behavior and for the rational design of novel derivatives.

Optimized Geometry

Computational calculations consistently predict a planar or near-planar geometry for the this compound scaffold. The dihedral angle between the two pyrimidine rings is a key parameter, influencing the extent of π-conjugation and, consequently, the electronic properties of the molecule. Substituent effects can induce minor deviations from planarity.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | DFT/B3LYP/6-311++G(d,p) |

| C-C (inter-ring) bond length (Å) | 1.485 |

| C-N bond lengths (Å) | 1.335 - 1.342 |

| C-C bond lengths (Å) | 1.390 - 1.401 |

| N-C-N bond angle (°) | 116.5 |

| C-N-C bond angle (°) | 124.2 |

| Inter-ring Dihedral Angle (°) | ~0 |

Note: These values are representative and can vary slightly depending on the computational method and basis set employed.

Frontier Molecular Orbitals and Electronic Spectra

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of this compound. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. Computational studies have shown that the HOMO is typically distributed over the entire π-system, while the LUMO is also delocalized with significant contributions from the nitrogen atoms. The electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), are characterized by intense π→π* transitions in the UV region.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -6.8 to -7.2 |

| LUMO Energy (eV) | -1.5 to -1.9 |

| HOMO-LUMO Gap (eV) | 5.0 to 5.5 |

| Vertical Excitation Energy (nm) | ~280-320 |

Biological Activities and Therapeutic Potential

The this compound scaffold has emerged as a promising platform for the development of therapeutic agents, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1]

Anticancer Activity and Mechanism of Action

A growing body of evidence highlights the potent anticancer properties of this compound derivatives against various cancer cell lines.[2] Mechanistic studies indicate that these compounds can induce apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2]

Molecular docking studies have provided valuable insights into the potential molecular targets of these compounds. Notably, derivatives of this compound have shown promising binding affinities for key signaling proteins implicated in cancer progression, such as AKT and BRAF.[2] Inhibition of these kinases can disrupt critical cell survival and proliferation pathways.

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| NPS1 | HepG2 | 0.27 | [2] |

| NPS2 | HepG2 | 0.43 | [2] |

| NPS3 | HepG2 | 2.66 | [2] |

| NPS4 | HepG2 | 1.37 | [2] |

| NPS5 | HepG2 | 0.25 | [2] |

| NPS6 | HepG2 | 0.28 | [2] |

Signaling Pathway Modulation: The AKT/BRAF Axis

Computational and experimental data suggest that this compound derivatives can exert their anticancer effects by modulating the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway modulation by this compound derivatives.

Experimental and Computational Protocols

Rigorous experimental and computational methodologies are essential for the accurate characterization and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic workflow for novel this compound derivatives often involves a multi-step process, which can be tailored to introduce various functional groups.

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Computational Protocol: Molecular Docking

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to a target protein.

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., AKT, BRAF) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry using a suitable force field.

-

Grid Generation: Define a grid box encompassing the active site of the protein.

-

Docking Simulation: Perform the docking using software such as AutoDock Vina or Schrödinger Maestro.

-

Analysis of Results: Analyze the docking poses and binding energies to identify the most favorable binding mode and predict the binding affinity.

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

The convergence of theoretical, computational, and experimental studies has significantly advanced our understanding of this compound and its derivatives. The insights gained into their structure-activity relationships and mechanisms of action are paving the way for the development of novel therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in combination therapies, and identifying novel biological targets. The continued application of advanced computational techniques will undoubtedly accelerate the translation of these promising scaffolds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols: 2,2'-Bipyrimidine as a Bridging Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-bipyrimidine (bpym) as a bridging ligand in the synthesis and application of coordination complexes. The unique ability of this compound to act as a bis-bidentate ligand, connecting two metal centers, has led to the development of a rich variety of dinuclear and polynuclear complexes with interesting magnetic, photophysical, catalytic, and biological properties.

Applications of this compound Bridged Coordination Complexes

Complexes incorporating the this compound bridging ligand have found applications in diverse fields of chemistry and materials science.

-

Molecular Magnetism: The bpym bridge can mediate magnetic exchange interactions between paramagnetic metal centers. The nature and strength of this interaction, whether antiferromagnetic or ferromagnetic, are influenced by the coordinated metal ions, their geometry, and the overall structure of the complex. This has led to the synthesis of single-molecule magnets (SMMs) and magnetic coordination polymers.

-

Catalysis: Dinuclear complexes with bpym bridges are explored as catalysts for various organic transformations. The proximity of two metal centers can lead to cooperative effects, enhancing catalytic activity and selectivity compared to their mononuclear counterparts. A notable application is in cross-coupling reactions such as the Suzuki-Miyaura coupling.

-

Photophysics and Photochemistry: Ruthenium(II) and other transition metal complexes with bpym ligands can exhibit interesting photophysical properties, including intense luminescence.[1] These properties are tunable by modifying the ancillary ligands, making them suitable for applications in light-emitting devices, sensors, and photodynamic therapy.[1][2]

-

Drug Development: Bipyridine-containing compounds have shown a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The ability to chelate metal ions is often crucial for their biological function. Bpym-bridged complexes are being investigated as potential therapeutic agents, with research focusing on their mechanisms of action, such as the induction of apoptosis in cancer cells.[3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of representative this compound bridged complexes, as well as protocols for selected applications, are provided below.

Synthesis of a Dinuclear Iron(II) Complex: [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O

This protocol describes the synthesis of a dinuclear iron(II) complex where two iron centers are bridged by a this compound ligand.[6]

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

This compound (bpym)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve iron(II) sulfate heptahydrate (0.556 g, 2 mmol) in 20 mL of deoxygenated deionized water.

-

Dissolve this compound (0.158 g, 1 mmol) in 10 mL of ethanol.

-

Slowly add the ethanolic solution of this compound to the aqueous solution of iron(II) sulfate with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

-

A precipitate will form. Continue stirring the mixture for 2 hours at room temperature.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water, followed by a small amount of ethanol.

-

Dry the product in a desiccator over silica gel.

Characterization: The resulting complex can be characterized by elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Synthesis of a Dinuclear Lanthanide Complex: [Eu₂(acac)₆(μ-bpym)]

This protocol outlines a general method for the synthesis of a dinuclear europium(III) complex with acetylacetonate (acac) as a terminal ligand and this compound as the bridging ligand.

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Acetylacetone (Hacac)

-

This compound (bpym)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

Procedure:

-

Prepare a solution of europium(III) acetylacetonate, [Eu(acac)₃(H₂O)₂], by reacting EuCl₃·6H₂O with Hacac in a basic methanolic solution.

-

Dissolve the prepared [Eu(acac)₃(H₂O)₂] (2 mmol) in 30 mL of hot methanol.

-

In a separate flask, dissolve this compound (1 mmol) in 15 mL of hot methanol.

-

Slowly add the bpym solution to the [Eu(acac)₃(H₂O)₂] solution with vigorous stirring.

-

Reflux the resulting mixture for 4 hours.

-

Allow the solution to cool to room temperature. The product will precipitate.

-

Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.

-

Dry the product under vacuum.

Catalytic Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using a palladium(II) complex with a bipyridine-based ligand.[7]

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

Palladium catalyst (e.g., [(tBubpy)PdCl₂], 0.01 mmol, 1 mol%)

-

Base (e.g., K₂CO₃, 2 mmol)

-

Solvent (e.g., a mixture of ethanol and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Evaluation of Anticancer Activity using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound bridged complexes against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables summarize key quantitative data for representative this compound bridged coordination complexes.

Table 1: Selected Crystallographic Data

| Complex | Metal-Metal Distance (Å) | Average M-N(bpym) Distance (Å) | Average M-O Distance (Å) | bpym Bite Angle (°) | Reference |

| [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | 5.836(1) | 2.22 | 2.11 | 74.9(1) | [6] |

| [Ni₂(H₂O)₈(bpym)][NO₃]₄ | 5.569(1) | 2.094 | 2.094 | - | [8] |

| [Ni₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | 5.660(1) | 2.115(2) | 2.056(2) | - | [8] |

Table 2: Magnetic Properties

| Complex | J (cm⁻¹) | g | Weiss Constant θ (K) | Magnetic Moment (μB) per Metal Ion | Reference |

| [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | -3.4 | 2.28 | -0.7 | - | [6] |

| [Ni₂(H₂O)₈(bpym)][NO₃]₄ | -14 | - | - | - | [8] |

| [Ni₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | -12 | - | - | - | [8] |

Table 3: Photophysical Properties of Representative Ru(II) Complexes

| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -CH₃) | 454 (1.4 x 10⁴) | 615 | 0.062 | 890 | [2] |

| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -OCH₃) | 456 (1.6 x 10⁴) | 625 | 0.075 | 1050 | [2] |

| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -N(CH₃)₂) | 468 (2.1 x 10⁴) | 640 | 0.088 | 1200 | [2] |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the study of this compound bridged coordination complexes.

Caption: General workflow for the synthesis and characterization of this compound bridged complexes.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for in vivo evaluation of anticancer activity using a zebrafish xenograft model.[9][10][11][12][13]

Caption: Proposed intrinsic apoptosis signaling pathway induced by a Ru(II)-bpym complex.[3][4][5][14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jhsci.ba [jhsci.ba]

- 4. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]

- 5. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 2. Synthesis, crystal structure and magnetic properties of [Fe2(H2O)8(bipym)][SO4]2·2H2O and [Fe2(H2O)6(bipym)(SO4)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 1. Preparation, crystal structure, and magnetic properties of [Ni2(H2O)8(bipym)][NO3]4 and [Ni2(H2O)8(bipym)][SO4]2·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Zebrafish xenograft workflow | BioRender Science Templates [biorender.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2,2'-Bipyrimidine in Transition Metal Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction